molecular formula C7H14O B1585287 3,3-Dimethyl-2-pentanone CAS No. 20669-04-9

3,3-Dimethyl-2-pentanone

Cat. No. B1585287
CAS RN: 20669-04-9
M. Wt: 114.19 g/mol
InChI Key: QSHJLBQLQVSEFV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-pentanone is a ketone, which is a type of organic compound that contains a carbonyl group (C=O) bonded to two carbon atoms . It is a colorless liquid with an odor similar to that of acetone . It is used in an experimental method to measure the equilibrium isotopic fractionation factor (αeq) for C-bound H positions adjacent to the carbonyl group in ketones .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate and 2-dimethyl butyryl chloride to prepare 2,2-dimethyl butyryl ethyl malonate, which is then converted into 3,3-dimethyl-2-pentanone . Another method involves the decarboxylation reaction of pivalic acid, glacial acetic acid, and water under normal pressure with a temperature of 380 to 400°C in a fixed bed reactor .


Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-2-pentanone is C7H14O . The structure contains a carbonyl group (C=O) and two methyl groups (CH3) attached to the carbonyl carbon atom .


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-pentanone is a colorless, mobile liquid with an odor resembling heptane or gasoline . It evaporates when spilled, forming combustible vapors .

Scientific Research Applications

  • Organometallic Chemistry:

    • Organometallic compounds derived from 2,2-dimethyl-3-pentanone have been studied using IR and 13 C NMR techniques. These studies help in differentiating O- and C-metallated compounds and understanding the effects of solvents and metals on 13 C chemical shifts (Meyer, Gorrichon, & Maroni, 1977).
  • Synthesis of Pharmaceutical Intermediates:

    • 2-Dimethylamino-3-pentanone, a derivative of 3,3-Dimethyl-2-pentanone, is a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. The resolution of this compound with l- and d-dibenzoyltartaric acids and their behavior in solution have been investigated (Collina, Benevelli, Vercesi, & Ghislandi, 1999).
  • Environmental Chemistry:

    • The gas-phase reactions of OH radicals with derivatives of 3,3-Dimethyl-2-pentanone, such as 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol, have been studied to assess the occurrence and importance of alkoxy radical isomerization. These findings are significant for understanding atmospheric chemistry (Atkinson & Aschmann, 1995).
  • Chemical Engineering and Material Science:

    • Research on the (vapor + liquid) equilibrium data in systems composed of 2-propanol, 2,2,4-trimethylpentane, and 2,4-dimethyl-3-pentanone provides insights into the azeotropic behavior of these mixtures, which is essential for industrial applications involving distillation and separation processes (Pavlíček & Wichterle, 2012).
  • Energy and Fuels:

    • The application of 3-pentanone, a symmetric dialkyl ketone, in enhancing water imbibition in coreflooding of fractured carbonate cores, demonstrates its potential in oil recovery processes. This application could be significant in the field of enhanced oil recovery (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

Safety And Hazards

3,3-Dimethyl-2-pentanone is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

3,3-dimethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHJLBQLQVSEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174714
Record name 3,3-Dimethyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-pentanone

CAS RN

20669-04-9
Record name 3,3-Dimethyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20669-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-2-pentanone
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Record name 3,3-Dimethyl-2-pentanone
Source EPA DSSTox
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Record name 3,3-dimethylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
T MORIMOTO, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
TOSHIAKI MORIMOTO and MINORU SEKIYA Page 1 No. 7 1697 UDC 547. 745. 04 .‘ 547. 447. 2. 04 A Novel 2,3-Pyrr01idinedione Ring Closure of 1,1,1,5,5,5Hexachloro—4—dimethylamino-3,3-dimethyl—2-pentanone …
Number of citations: 2 www.jstage.jst.go.jp
TS Rothrock, A Fry - Journal of the American Chemical Society, 1958 - ACS Publications
3, 3-Dimethyl-2-butanone-1-C14 was treated with sulfuric acid under conditions which are known to produce rearrange-ments of similar aliphatic ketones. The carbon-14 was found to …
Number of citations: 16 pubs.acs.org
A Donnelly, S Chowdhury… - Organic mass …, 1989 - Wiley Online Library
The reaction of [OH] − with 2‐pentanone produces two enolate ions, [CH 3 CH 2 CH 2 COCH 2 ] − and [CH 3 COCHCH 2 CH 3 ] − , by proton abstraction from C(1) and C(3), respectively…
Number of citations: 13 onlinelibrary.wiley.com
AT Nielsen, EBW Ovist - Journal of the American Chemical …, 1954 - ACS Publications
The base-catalyzed condensations of form-aldehyde3· 4 and acetaldehyde3· 6 with methyl iso-propyl ketone (I) have been reported to occur on the methylidyne group (3-condensation). …
Number of citations: 5 pubs.acs.org
T Toyama, N Momotani, Y Ogata… - Applied and …, 2010 - Am Soc Microbiol
We isolated three Sphingobium fuliginis strains from Phragmites australis rhizosphere sediment that were capable of utilizing 4-tert-butylphenol as a sole carbon and energy source. …
Number of citations: 64 journals.asm.org
NL Allinger, K Chen, M Rahman… - Journal of the American …, 1991 - ACS Publications
Aldehydes and ketones havebeen studiedin some detail by using the MM3 molecular mechanics method. Approximately 50 structures have been calculated and compared with …
Number of citations: 112 pubs.acs.org
JM Lee, JM Lee, GC Jang, HK Kim… - Journal of the Korean …, 2009 - koreascience.kr
This work has been conducted to develop a method for the analysis of neutral volatile flavors and their precursors in tobacco. The neutral volatile compounds and precursors in …
Number of citations: 3 koreascience.kr
R Zhu, A Chatzidimitriou, B Liu, DJ Kerwood… - ACS …, 2019 - ACS Publications
Biomass-derived levulinic acid (LA) is a green platform chemical, and we have previously reported an oxidative scission pathway that selectively transforms it into maleic anhydride (MA)…
Number of citations: 13 pubs.acs.org
S Marković, A Despotović, D Jovanović… - Russian Journal of …, 2009 - Springer
The dependences of Δ f H on the size of molecule, position of carbonyl group, and branching of molecule are investigated at the PM5 level of theory. The major part of Δ f H is …
Number of citations: 6 link.springer.com
PG Kletzke - Journal of Chemical and Engineering Data, 1973 - ACS Publications
The first rule is based on the following considerations: All of the alkanones may be formally derived from 2-propanone by the successive introduction of methyl groups as illustrated In …
Number of citations: 3 pubs.acs.org

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